REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])([O-:8])=[O:7].[N:16]([O-])=O.[Na+]>O>[S:1](=[O:3])(=[O:2])([OH:5])[O-:4].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[N+:11]#[N:16])([O-:8])=[O:7] |f:2.3,5.6|
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Name
|
|
Quantity
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65 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(N)C=CC=C1
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Name
|
|
Quantity
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54 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
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164 g
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL three-necked flask fitted with a mechanical stirrer
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Type
|
CUSTOM
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Details
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is reduced to 0° C
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Type
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TEMPERATURE
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Details
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while maintaining the solution at 0-5° C
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Type
|
FILTRATION
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Details
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The diazonium salt solution (292 g) is then filtered
|
Type
|
CUSTOM
|
Details
|
stored at −15° C. until use
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Name
|
|
Type
|
|
Smiles
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S([O-])(O)(=O)=O.[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |